An In-Depth Technical Guide to Diphenyliodonium-2-carboxylate Monohydrate: Structure, Properties, and Applications
An In-Depth Technical Guide to Diphenyliodonium-2-carboxylate Monohydrate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Diphenyliodonium-2-carboxylate Monohydrate, a versatile hypervalent iodine compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's fundamental structure, physicochemical properties, synthesis, and key applications, offering expert insights into its utility and handling.
Introduction: The Versatility of a Hypervalent Iodine Reagent
Diphenyliodonium-2-carboxylate Monohydrate is a stable, crystalline solid that has carved a significant niche in modern organic synthesis.[1] As a hypervalent iodine(III) reagent, it is most renowned as a robust and convenient precursor to benzyne, a highly reactive intermediate.[1] Its thermal stability, compared to other benzyne precursors like benzenediazonium-2-carboxylate, allows for more controlled generation of this powerful aryne species, making it a valuable tool for constructing complex molecular architectures through cycloaddition and insertion reactions.[1] Beyond its role in aryne chemistry, this compound also functions as an efficient photoinitiator for both radical and cationic polymerizations and as a photoacid generator, extending its utility into the realm of polymer and materials science.[2][3] This guide will elucidate the core attributes of Diphenyliodonium-2-carboxylate Monohydrate, providing the technical foundation necessary for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The unique reactivity of Diphenyliodonium-2-carboxylate Monohydrate is a direct consequence of its distinct molecular structure. It is characterized as a zwitterionic salt, often referred to as an inner salt, with a positively charged iodonium center and a negatively charged carboxylate group within the same molecule.[1] A molecule of water is also incorporated into the crystal lattice.
Structural Elucidation
X-ray crystallography studies have confirmed the zwitterionic nature of the compound and revealed a key structural feature: a short intramolecular interaction between the iodine and one of the oxygen atoms of the carboxylate group. This I···O distance is shorter than the sum of their van der Waals radii, indicating a significant electrostatic interaction that contributes to the compound's overall stability. The geometry around the iodine atom is distorted T-shaped, which is characteristic of such hypervalent iodine compounds.
dot graph "Diphenyliodonium_2_carboxylate_Monohydrate_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];
} END_DOT Figure 1: Structure of Diphenyliodonium-2-carboxylate Monohydrate.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. The compound is a white to off-white crystalline solid, which is stable under ambient storage conditions, although keeping it in a dark place under an inert atmosphere is recommended for long-term stability.[2][4] Its melting point is reported to be around 226 °C; however, it is crucial to note that thermal decomposition to benzyne occurs at elevated temperatures, and some diaryliodonium salts may decompose before melting.[2][5][6]
| Property | Value | Source |
| CAS Number | 96195-89-0 (Monohydrate), 1488-42-2 (Anhydrous) | [3][4][7] |
| Molecular Formula | C₁₃H₉IO₂·H₂O | [3] |
| Molecular Weight | 342.14 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 226 °C | [2][4] |
| Solubility | Soluble in polar aprotic solvents (e.g., DME, THF) and methanol. | [1] |
| Storage | Room temperature, in a dark place under an inert atmosphere. | [2][4] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR would show a complex multiplet pattern in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the nine protons of the two different phenyl rings.
-
¹³C-NMR would display signals for the twelve aromatic carbons and the carboxylate carbon, with the carbons attached to the iodonium ion appearing at characteristic chemical shifts.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include strong absorptions corresponding to the asymmetric and symmetric stretching of the carboxylate group (COO⁻), typically in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be prominent.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the anhydrous cation (C₁₃H₉IO₂⁺).
Thermogravimetric analysis (TGA) is particularly useful to confirm the monohydrate nature of the compound by quantifying the loss of water upon heating.[1]
Synthesis of Diphenyliodonium-2-carboxylate Monohydrate
The synthesis of this reagent is accessible in a standard organic chemistry laboratory. A common and reliable method involves the oxidative coupling of 2-iodobenzoic acid and benzene.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} END_DOT Figure 2: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a composite representation based on established literature procedures for the synthesis of diaryliodonium salts.[7][8]
Materials:
-
2-Iodobenzoic acid
-
Potassium persulfate (K₂S₂O₈)
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene
-
Ammonium hydroxide (29%)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add 2-iodobenzoic acid and concentrated sulfuric acid. Cool the mixture in an ice bath to maintain a low temperature.
-
Oxidant Addition: Slowly and portion-wise, add potassium persulfate to the stirred mixture, ensuring the temperature does not rise excessively.
-
Benzene Addition: Once the initial reaction subsides, add benzene dropwise while maintaining the temperature between 35-40 °C using a water bath.
-
Reaction Period: After the addition of benzene is complete, continue to stir the mixture vigorously for one hour.
-
Workup - Precipitation: Carefully pour the reaction mixture into a beaker containing distilled water with efficient stirring to precipitate the crude product.
-
Workup - Neutralization and Extraction: Cool the aqueous suspension and add chilled dichloromethane. With vigorous stirring and cooling, slowly add chilled ammonium hydroxide to neutralize the mixture.
-
Isolation: Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., toluene/heptane) to yield Diphenyliodonium-2-carboxylate Monohydrate as a white crystalline solid.
Self-Validation: The purity of the synthesized product should be confirmed by HPLC and NMR spectroscopy. The water content can be verified by TGA or Karl Fischer titration.
Mechanism of Action and Key Applications
The utility of Diphenyliodonium-2-carboxylate Monohydrate stems from its ability to generate highly reactive intermediates under specific conditions.
Thermal Generation of Benzyne
Upon heating in an aprotic solvent (e.g., DME, THF, or 1,2-dichlorobenzene) at temperatures typically ranging from 180-200 °C, the compound undergoes thermal decomposition.[1] This process involves the concerted elimination of iodobenzene and carbon dioxide to generate benzyne.
dot graph Benzyne_Generation { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} END_DOT Figure 3: Thermal decomposition to generate benzyne.
This in situ generated benzyne is a powerful dienophile and electrophile, readily participating in a variety of transformations.
Application: [4+2] Cycloaddition with Furan
A classic application of benzyne chemistry is the Diels-Alder reaction with furan to produce 1,4-dihydronaphthalene-1,4-epoxide. This reaction is a cornerstone for constructing complex polycyclic systems.[9][10][11]
Experimental Protocol: Benzyne Trapping with Furan
-
Setup: To a solution of Diphenyliodonium-2-carboxylate Monohydrate in 1,2-dichlorobenzene, add a stoichiometric excess of furan.
-
Reaction: Heat the mixture to reflux under an inert atmosphere and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature.
-
Purification: The product can be isolated by direct column chromatography of the reaction mixture on silica gel.
Photochemical Generation of Radicals and Cations
When exposed to UV light, Diphenyliodonium-2-carboxylate Monohydrate can undergo photolysis. This process can lead to the formation of phenyl radicals and a carboxylate radical, which can subsequently decarboxylate. This radical-generating capability makes it an effective photoinitiator for free-radical polymerization.[3]
Furthermore, in the presence of a suitable hydrogen donor, the photolysis of diaryliodonium salts can generate a superacid, which can initiate cationic polymerization.[12][13][14] This dual functionality as both a radical and a cationic initiator is a significant advantage in the formulation of UV-curable coatings, adhesives, and inks.[3][15]
Application: Cationic Photopolymerization of an Epoxide
Diaryliodonium salts are widely used to initiate the ring-opening polymerization of epoxides and other cyclic ethers.[13][15]
Experimental Protocol: Photopolymerization of Cyclohexene Oxide
-
Formulation: Prepare a solution of Diphenyliodonium-2-carboxylate Monohydrate (e.g., 1-3 mol %) in cyclohexene oxide monomer. For enhanced efficiency at longer wavelengths (e.g., >300 nm), a photosensitizer such as benzophenone can be added.
-
Curing: Place the formulation in a mold or as a thin film on a substrate. Expose the sample to a UV light source (e.g., a medium-pressure mercury lamp).
-
Monitoring: The progress of polymerization can be monitored in real-time using techniques like photo-DSC (Differential Scanning Calorimetry) or RT-FTIR (Real-Time Fourier-Transform Infrared Spectroscopy) by observing the disappearance of the epoxide monomer peak.
-
Characterization: The resulting polymer can be characterized for its molecular weight (GPC), thermal properties (DSC, TGA), and mechanical properties.
Conclusion and Future Outlook
Diphenyliodonium-2-carboxylate Monohydrate is a powerful and versatile reagent with well-established applications in both fundamental organic synthesis and applied polymer science. Its stability and reliability as a benzyne precursor provide a distinct advantage over more hazardous or unstable alternatives. The photochemical properties of this compound continue to be exploited in the development of advanced materials, including 3D printing resins and high-performance coatings. As the demand for efficient and controlled synthetic methodologies grows, the utility of well-characterized, multifunctional reagents like Diphenyliodonium-2-carboxylate Monohydrate is set to expand, paving the way for innovations in drug discovery, agrochemicals, and materials science.
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Rawal, V. H., & Cava, M. P. (1985). Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester. Journal of the American Chemical Society, 107(25), 7443-7444. Retrieved February 8, 2026, from [Link]
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Stuart, D. R. (2019). Synthesis of a diaryliodonium salt and its use in the direct arylation of indole: a two-step experiment for an undergraduate organic chemistry laboratory. CORA. Retrieved February 8, 2026, from [Link]
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Yilmaz, G., et al. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Polymers, 15(3), 698. Retrieved February 8, 2026, from [Link]
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Dohi, T., et al. (2020). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry, 16, 1038-1045. Retrieved February 8, 2026, from [Link]
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